Benzenesulfonic acid, tetradecyl-, sodium salt

Critical Micelle Concentration Surfactant Efficiency Formulation Cost

Benzenesulfonic acid, tetradecyl-, sodium salt (CAS 28348-61-0), commonly referred to as sodium tetradecylbenzenesulfonate (STBS), is an anionic surfactant belonging to the linear alkylbenzene sulfonate (LAS) class. It features a C14 hydrophobic alkyl chain linked to a benzenesulfonate hydrophilic head group (molecular formula C₂₀H₃₃NaO₃S, MW 376.53 g/mol), and is typically supplied as a technical-grade mixture of positional isomers.

Molecular Formula C20H33NaO3S
Molecular Weight 376.5 g/mol
CAS No. 28348-61-0
Cat. No. B3423077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, tetradecyl-, sodium salt
CAS28348-61-0
Molecular FormulaC20H33NaO3S
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C20H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)24(21,22)23;/h15-18H,2-14H2,1H3,(H,21,22,23);/q;+1/p-1
InChIKeyGWCMKOHVMSHWKI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Tetradecylbenzenesulfonate (CAS 28348-61-0) Procurement Guide: C14 Linear Alkylbenzene Sulfonate Surfactant


Benzenesulfonic acid, tetradecyl-, sodium salt (CAS 28348-61-0), commonly referred to as sodium tetradecylbenzenesulfonate (STBS), is an anionic surfactant belonging to the linear alkylbenzene sulfonate (LAS) class. It features a C14 hydrophobic alkyl chain linked to a benzenesulfonate hydrophilic head group (molecular formula C₂₀H₃₃NaO₃S, MW 376.53 g/mol), and is typically supplied as a technical-grade mixture of positional isomers [1]. As a homologue within the LAS family, its physicochemical properties—critical micelle concentration, surface tension reduction, micelle size, and environmental partitioning—are strongly chain-length-dependent, differentiating it from shorter-chain (e.g., C12 SDBS) and longer-chain (e.g., C16) analogues in quantifiable ways that directly impact formulation performance and analytical accuracy [2].

Why Sodium Tetradecylbenzenesulfonate (C14 LAS) Cannot Be Interchanged with SDBS (C12 LAS) or Other Homologues


Within the linear alkylbenzene sulfonate family, each additional methylene (–CH₂–) group in the alkyl chain produces a non-linear decrease in critical micelle concentration and a measurable shift in surface tension at the CMC, micelle aggregation number, and environmental transport behavior [1]. Consequently, substituting a C14 homologue for the more common C12 (SDBS) without quantitative reformulation alters the minimum effective surfactant concentration, the wetting/spreading performance on hydrophobic substrates, and the calibration response in environmental analytical methods. The evidence below demonstrates that these differences are not marginal—CMC differs by a factor exceeding 3, surface tension at CMC by approximately 2.5 mN/m, and passive sampling rates by a factor of 4—making generic substitution a source of systematic error in both formulated products and analytical workflows [2].

Quantitative Differentiation Evidence for Sodium Tetradecylbenzenesulfonate (CAS 28348-61-0) vs. LAS Comparators


CMC Reduction: C14 Homologue Requires 3.3-Fold Lower Concentration for Micellization Than C12

The critical micelle concentration (CMC) of the pure C14-5S alkylbenzene sulfonate isomer was measured at 1.173 mM, compared to 3.889 mM for the C12-5S isomer under identical conditions (25°C, pure water) [1]. This represents a factor of approximately 3.3 lower CMC for the tetradecyl derivative. The difference is consistent with the established structure-property relationship wherein each additional methylene group in a homologous LAS series reduces CMC by roughly half [2]. For a C16 comparator (C16-5S), the CMC is 1.016 mM, indicating that the C14 homologue occupies an intermediate efficiency position between C12 and C16 in the LAS series.

Critical Micelle Concentration Surfactant Efficiency Formulation Cost

Surface Tension at CMC: C14 Isomer Achieves 2.48 mN/m Lower γcmc Than C12, Enhancing Wetting

The surface tension at the CMC (γcmc) for the C14-5S isomer was measured at 30.21 mN/m, which is 2.48 mN/m lower than the 32.69 mN/m recorded for the C12-5S isomer under identical conditions (25°C, pure water) [1]. Among the three C14 positional isomers reported, γcmc ranges from 28.55 mN/m (C14-7S) to 31.40 mN/m (C14-3S), demonstrating that all C14 isomers achieve lower minimum surface tensions than the C12 comparator [1]. The C16-5S isomer yields γcmc of 29.96 mN/m, showing only a modest further reduction beyond C14. This trend is corroborated by independent studies showing that lengthening the main alkyl chain of sodium alkylbenzenesulfonates systematically decreases γcmc [2].

Surface Tension Wetting Detergency

Isomeric Structure Sensitivity: Benzene Ring Position Modulates CMC by Over 3.7-Fold Among C14 Isomers

For a series of tetradecylbenzene sulfonate isomers with the benzene ring located at different positions along the C14 alkyl chain, the CMC ranges from 1.000 mM (C14-3S, benzene near the chain end) to 3.720 mM (C14-7S, benzene near the chain center), representing a 3.7-fold difference [1]. Correspondingly, γcmc decreases from 31.40 mN/m (C14-3S) to 28.55 mN/m (C14-7S) as the benzene group moves toward the chain center [1]. Independent structural studies confirm that as the benzene ring shifts toward the center of the alkyl chain, CMC increases while γcmc decreases, and the supramolecular assembly transitions from micelles to vesicles and eventually to lamellar bilayers [2]. This isomeric sensitivity means that the specific positional isomer distribution of a commercial sodium tetradecylbenzenesulfonate product directly determines its micellization, surface activity, and phase behavior.

Surfactant Isomerism Structure-Property Relationship Quality Control

Environmental Passive Sampling: C14 LAS Exhibits 4-Fold Lower POCIS Sampling Rate Than C12 LAS

In a Polar Organic Chemical Integrative Sampler (POCIS) device using Oasis WAX sorbent and PTFE membrane, the sampling rate for tetradecylbenzenesulfonate (C14 LAS) was 0.035 ± 0.007 L d⁻¹, compared to 0.139 ± 0.024 L d⁻¹ for dodecylbenzenesulfonate (C12 LAS) under identical calibration conditions [1]. This approximately 4-fold difference reflects the increased hydrophobicity and lower aqueous diffusion coefficient of the longer-chain homologue. The POCIS device demonstrated linear uptake over >28 days, and time-weighted average concentrations measured using homologue-specific sampling rates agreed with grab sampling within 21% over a 14-day field deployment [1]. These data establish that analytical quantification of LAS in environmental waters requires homologue-specific calibration standards—a C12 LAS standard cannot substitute for a C14 LAS standard without introducing systematic bias.

Environmental Monitoring Passive Sampling Analytical Standards

Anaerobic Digestion: C14 LAS Enhances Biogas Production Whereas C10 and C12 LAS Suppress It

In batch anaerobic biodegradation tests using sludge from a wastewater treatment plant digester, the addition of tetradecylbenzene sulfonate (2φC14LAS) enhanced biogas production, whereas the shorter-chain homologues decylbenzene sulfonate (2φC10LAS) and dodecylbenzene sulfonate (2φC12LAS) reduced biogas production relative to controls [1]. The study also found that primary biodegradation of all LAS homologues and isomers was negligible under anaerobic conditions, with only minimal and constant levels of sulfophenyl carboxylate (SPC) metabolites detected over the test period [1]. The enhancement of biogas production by the C14 homologue is attributed to its ability to increase the bioavailability of organic compounds sorbed onto anaerobic sludge, likely through micellar solubilization [1].

Anaerobic Biodegradation Biogas Wastewater Treatment

Micelle Size Progression: C14 LAS Forms Larger Micelles Than C12 LAS, Enhancing Hydrophobic Solubilization

Hydrodynamic and micellar property studies of sodium alkyl benzene sulfonates across the C10–C16 range have established that the ease of micellization and micelle size increase progressively with alkyl chain length [1]. The free energy of micellization (ΔG°mic) becomes more negative with increasing chain length, driving the formation of larger aggregates. Specifically, aggregation number measurements for sodium 4-(7-tetradecyl)benzenesulfonate confirm that the C14 homologue forms micelles with a larger aggregation number and greater hydrodynamic radius than those formed by shorter-chain homologues [2]. Larger micelle core volume directly correlates with enhanced capacity for solubilizing hydrophobic organic compounds—a critical performance attribute for applications such as enhanced oil recovery, soil remediation, and pharmaceutical solubilization [1].

Micelle Aggregation Number Solubilization Capacity Hydrodynamic Radius

High-Impact Application Scenarios for Sodium Tetradecylbenzenesulfonate (CAS 28348-61-0) Based on Verified Differentiation


Enhanced Oil Recovery (EOR) Surfactant Flooding Formulations

The 3.3-fold lower CMC (1.173 mM vs. 3.889 mM for C12) and 2.48 mN/m lower γcmc (30.21 vs. 32.69 mN/m) of the C14 homologue make it a potent primary surfactant for chemical EOR flooding [1]. At equivalent weight concentrations, C14 LAS generates a higher micelle population and achieves lower interfacial tension against crude oil, facilitating mobilization of trapped oil from reservoir rock. The larger micelle size of C14 LAS further enhances solubilization of heavy oil components [2]. C14 alkylbenzene sulfonates in combination with weak alkali (Na₂CO₃) have been specifically studied for reducing oil-water interfacial tension in Daqing crude oil systems [3].

High-Performance Heavy-Duty Detergent and Industrial Cleaning Formulations

The superior surface tension reduction of C14 LAS (γcmc = 30.21 mN/m) compared to C12 LAS (32.69 mN/m) directly translates to improved wetting and detergency on hydrophobic soils such as mineral oil, grease, and particulate carbon [1]. The enhanced micellar solubilization capacity of the larger C14 micelles enables more efficient removal of oily stains [2]. Detergency performance studies confirm that the optimum alkyl chain length range for phosphate-built heavy-duty powder detergents at 50–150 ppm water hardness includes C12, C13, and C14, with the C14 homologue offering the best performance at higher hardness levels due to its lower CMC [4].

Environmental Monitoring and Analytical Standard for LAS Quantification

The 4-fold difference in POCIS passive sampling rate between C14 LAS (0.035 L d⁻¹) and C12 LAS (0.139 L d⁻¹) means that accurate time-weighted average concentration measurements in environmental waters require homologue-specific calibration [5]. High-purity sodium tetradecylbenzenesulfonate (CAS 28348-61-0) is therefore an essential analytical standard for laboratories performing quantitative LAS analysis in surface water, groundwater, and wastewater effluent. Use of a C12 standard to quantify C14 LAS would introduce a systematic overestimation error of approximately 4-fold.

Anaerobic Wastewater Treatment-Compatible Surfactant Selection

Unlike C10 and C12 LAS, which suppress biogas production in anaerobic digesters, the C14 LAS homologue has been shown to enhance methanogenic activity by increasing the bioavailability of sorbed organic substrates [6]. This property makes C14 LAS a preferred surfactant choice for industrial cleaning and oilfield applications where the spent surfactant enters anaerobic wastewater treatment systems, as it avoids the inhibitory effects on biogas production observed with shorter-chain LAS homologues.

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